

CE-224535 stability and storage conditions

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Compound of Interest

Compound Name: CE-224535

Cat. No.: B1668769

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CE-224535 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions of **CE-224535**. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **CE-224535**?

A1: For optimal stability, **CE-224535** should be stored under the following conditions:

- Solid Form: Store at -20°C for up to 3 years.
- In Solvent: Store stock solutions at -80°C for up to 1 year.^[1]

Q2: How should I prepare stock and working solutions of **CE-224535**?

A2: **CE-224535** is soluble in DMSO at a concentration of 95 mg/mL (197.53 mM); sonication is recommended to aid dissolution.^[1] For in vivo studies, various solvent systems can be used to prepare working solutions. Here are a few examples of protocols to yield a clear solution of ≥ 10 mg/mL:

- Protocol 1: Add 100 µL of a 100.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by 450 µL of Saline to reach a final

volume of 1 mL.

- Protocol 2: To 900 µL of 20% SBE-β-CD in Saline, add 100 µL of a 100.0 mg/mL DMSO stock solution and mix.
- Protocol 3: For continuous dosing periods not exceeding half a month, you can add 100 µL of a 100.0 mg/mL DMSO stock solution to 900 µL of Corn oil and mix.[2]

Q3: What is the mechanism of action of **CE-224535**?

A3: **CE-224535** is a selective antagonist of the human P2X7 receptor.[2] The P2X7 receptor is an ATP-gated ion channel. By blocking this receptor, **CE-224535** can reduce the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2] This mechanism of action makes it a compound of interest for studying inflammatory conditions.

Stability Data

While specific public data on forced degradation studies for **CE-224535** is limited, the following tables summarize the known stability information for stock solutions. It is recommended that users perform their own stability assessments for working solutions under their specific experimental conditions.

Table 1: Storage Conditions for Solid **CE-224535**

Storage Temperature	Shelf Life
-20°C	3 years[1]

Table 2: Storage Conditions for **CE-224535** in Solvent

Storage Temperature	Solvent	Shelf Life
-80°C	DMSO	1 year[1]
-20°C	DMSO	1 month[2]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Precipitation in working solution	- Exceeded solubility limit- Temperature fluctuations	- Gently warm the solution and sonicate.- Prepare a fresh, more dilute solution.- Ensure consistent storage temperature.
Inconsistent experimental results	- Degradation of CE-224535- Improper solution preparation	- Prepare fresh working solutions daily.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the accuracy of your pipetting and dilutions.- Perform a stability check of your compound using a suitable analytical method (e.g., HPLC).
Low cellular activity	- Ineffective concentration- Cell line not responsive to P2X7 antagonism	- Perform a dose-response curve to determine the optimal concentration.- Confirm P2X7 receptor expression in your cell line.

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method Development

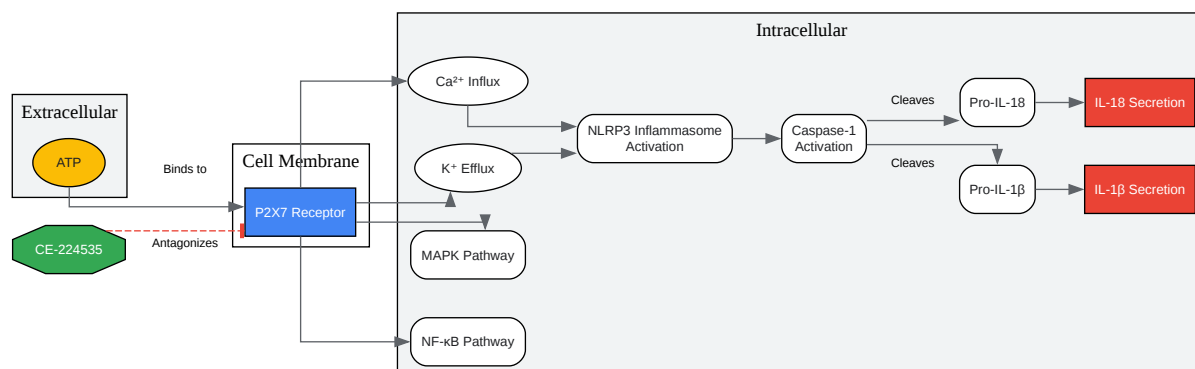
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of **CE-224535**. Specific parameters will need to be optimized for your instrumentation and experimental setup.

- Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is often effective.
 - Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
 - Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
 - Hold at the high percentage for a few minutes to elute any highly retained compounds.
 - Return to the initial conditions and allow the column to re-equilibrate.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: Use a UV detector set at the wavelength of maximum absorbance for **CE-224535**.
- Forced Degradation Study: To validate the stability-indicating nature of the method, subject **CE-224535** solutions to stress conditions:
 - Acidic: 0.1 M HCl at 60°C for 24 hours
 - Basic: 0.1 M NaOH at 60°C for 24 hours
 - Oxidative: 3% H₂O₂ at room temperature for 24 hours
 - Thermal: 80°C for 48 hours (solid and solution)
 - Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours
- Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of **CE-224535**.

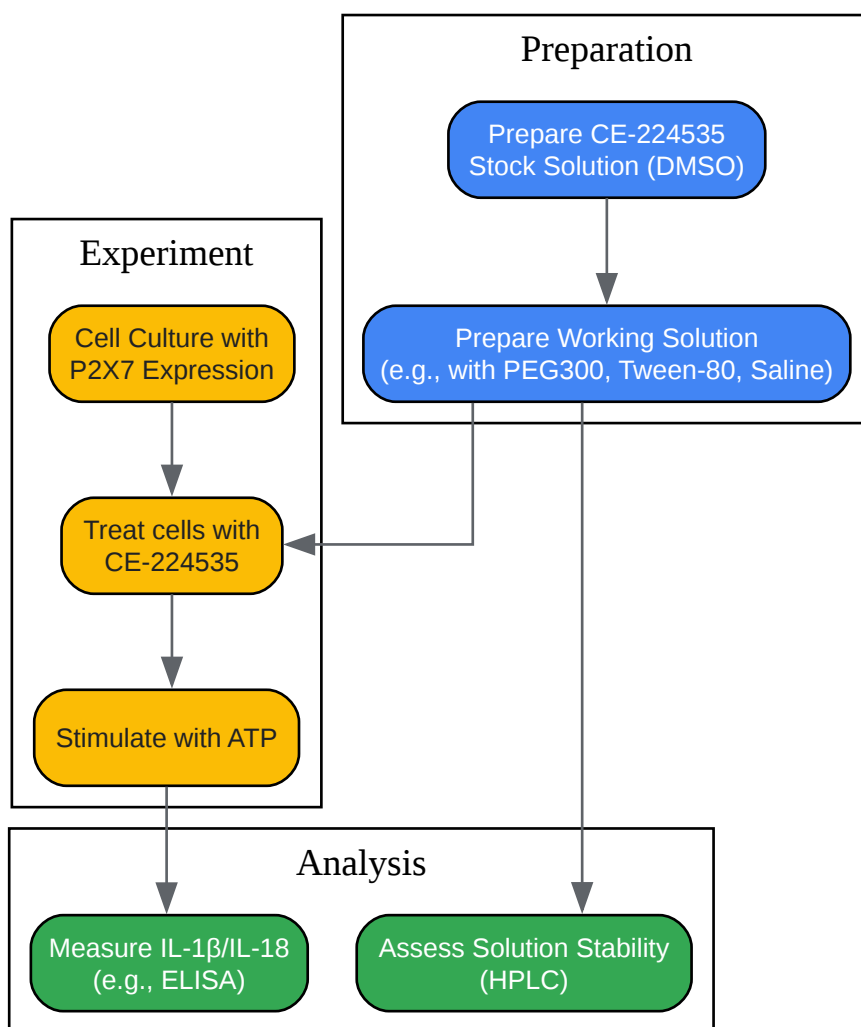
Visualizations

Below are diagrams illustrating key concepts related to **CE-224535**.



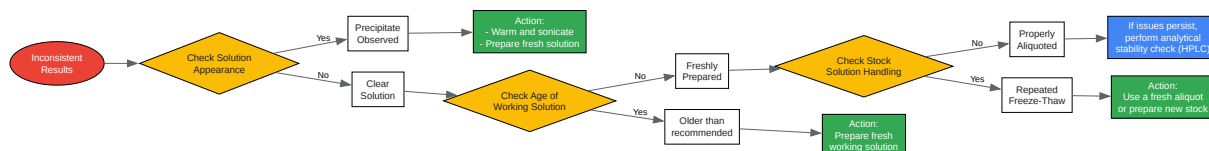
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Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of **CE-224535**.



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Caption: A typical experimental workflow for evaluating **CE-224535** efficacy.



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Caption: A logical troubleshooting guide for inconsistent experimental results.

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References

- 1. CE-224535 | P2X Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
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